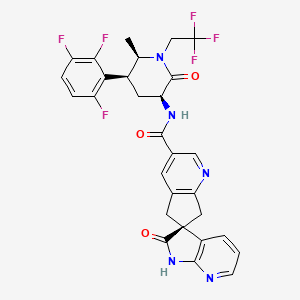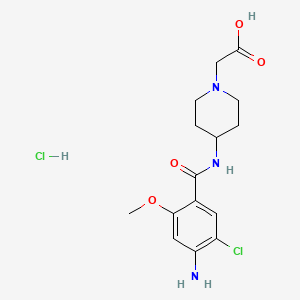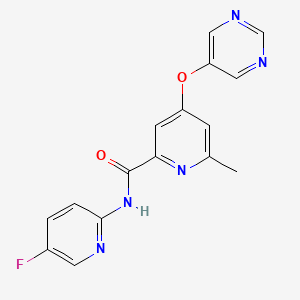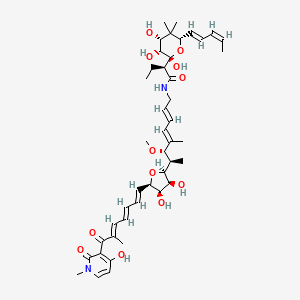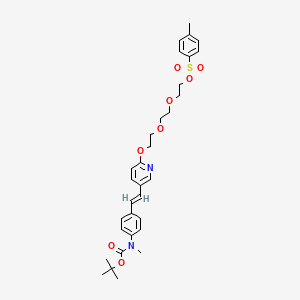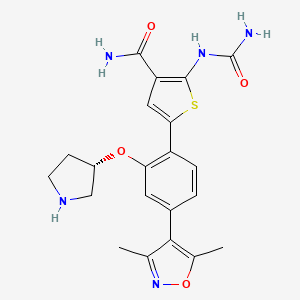
AZD3264
Übersicht
Beschreibung
AZD3264 ist ein niedermolekularer Inhibitor der selektiven IkB-Kinase IKK2, der sich derzeit in der präklinischen Entwicklung für die potenzielle Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung befindet . Diese Verbindung ist darauf ausgelegt, die Aktivität der IkB-Kinase IKK2 zu zielen und zu hemmen, die eine entscheidende Rolle bei der Regulation von Entzündungs- und Immunreaktionen spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Allgemeine Methoden zur Synthese ähnlicher Verbindungen umfassen die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Konsistenz und Effizienz zu gewährleisten. Dies würde die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle umfassen .
Wissenschaftliche Forschungsanwendungen
AZD3264 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der IkB-Kinase IKK2 und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Entzündungs- und Immunreaktionen, wodurch es zu einer wertvollen Verbindung für die Untersuchung von Krankheiten im Zusammenhang mit Entzündungen wird.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung durch Hemmung der IkB-Kinase IKK2.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf entzündliche Pfade abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv die IkB-Kinase IKK2 hemmt. Diese Hemmung verhindert die Phosphorylierung und den Abbau von IkB, einem Protein, das die Aktivität des Transkriptionsfaktors Nuclear Factor kappa B (NF-κB) reguliert. Durch die Hemmung der IkB-Kinase IKK2 reduziert this compound die Aktivierung von NF-κB, was zu einer verringerten Expression von Entzündungsmediatoren wie Zytokinen, Chemokinen und Adhäsionsmolekülen führt .
Wirkmechanismus
Target of Action
The primary target of this compound is IkB-kinase IKK2 . IKK2 is a part of the IKK complex that plays a crucial role in the NF-κB signaling pathway . This pathway is involved in regulating immune responses, inflammation, and cell survival .
Mode of Action
As a selective inhibitor of IkB-kinase IKK2, the compound binds to the IKK2 enzyme, inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IkB proteins, thereby blocking the activation of the NF-κB pathway .
Biochemical Pathways
The compound’s action primarily affects the NF-κB signaling pathway . By inhibiting IKK2, the compound prevents the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune responses . These genes include cytokines, chemokines, adhesion molecules, inflammatory enzymes, and growth and transcription factors .
Pharmacokinetics
The compound has shown linear pharmacokinetic characteristics following intravenous administration to dogs at doses ranging from 0.3 to 2.7 mg/kg . The intra-batch accuracy was within 95.11–105.06% and the precision was within 6.50–9.98%. The inter-batch accuracy was within 96.83–102.80% with a precision of 7.62–9.50% .
Result of Action
The inhibition of the NF-κB pathway by the compound can lead to a decrease in the production of pro-inflammatory mediators . This could potentially reduce inflammation and immune responses, making the compound a potential treatment for diseases such as asthma and chronic pulmonary obstructive disorder .
Biochemische Analyse
Biochemical Properties
AZD3264 plays a significant role in biochemical reactions by inhibiting the IkB-kinase IKK2 . The IKK2 enzyme is a part of the nuclear factor kappa B (NF-κB) signaling pathway, which regulates inflammatory and immune responses . By inhibiting IKK2, this compound can potentially control the expression of inflammatory mediators .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IKK2 inhibitor . By inhibiting IKK2, this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IKK2 enzyme . As an IKK2 inhibitor, this compound can bind to the enzyme and prevent it from activating the NF-κB signaling pathway . This can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has shown linear pharmacokinetic characteristics following intravenous administration at doses ranging from 0.3 to 2.7 mg/kg . The effects of different dosages of this compound on these models are still being studied.
Metabolic Pathways
As an IKK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors in the NF-κB signaling pathway
Transport and Distribution
Given its role as an IKK2 inhibitor, it is likely that this compound interacts with various transporters or binding proteins .
Subcellular Localization
As an IKK2 inhibitor, it may be localized to areas of the cell where the IKK2 enzyme is present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZD3264 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZD3264 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate produzieren, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AZD3265: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
AZD3266: Eine weitere verwandte Verbindung, die auf die IkB-Kinase IKK2 abzielt, mit potenziellen therapeutischen Anwendungen
Einzigartigkeit
AZD3264 ist aufgrund seiner hohen Selektivität für die IkB-Kinase IKK2 und seines Potenzials zur Behandlung spezifischer entzündlicher Erkrankungen einzigartig. Seine einzigartige chemische Struktur und seine optimierten pharmakokinetischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die weitere Entwicklung .
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-pyrrolidin-3-yl]oxyphenyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-10-18(11(2)30-26-10)12-3-4-14(16(7-12)29-13-5-6-24-9-13)17-8-15(19(22)27)20(31-17)25-21(23)28/h3-4,7-8,13,24H,5-6,9H2,1-2H3,(H2,22,27)(H3,23,25,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFIXEFNQPDISY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)OC4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)C3=CC(=C(S3)NC(=O)N)C(=O)N)O[C@H]4CCNC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609281-86-8 | |
| Record name | AZD-3264 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609281868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3264 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TT3S8GPB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (AZD3264) and what are its downstream effects?
A: 3-Thiophenecarboxamide, 2-((aminocarbonyl)amino)-5-(4-(3,5-dimethyl-4-isoxazolyl)-2-((3S)-3-pyrrolidinyloxy)phenyl)- (this compound) is a selective inhibitor of IkB-kinase IKK2 [, ]. While the provided research papers focus on the compound's analytical chemistry and synthesis, the broader scientific literature indicates that IKK2 plays a critical role in the NF-κB pathway, which is involved in inflammatory responses. By inhibiting IKK2, this compound is expected to dampen the inflammatory cascade.
Q2: Can you elaborate on the analytical method used for quantifying this compound in biological samples and its validation?
A: A highly sensitive and selective method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was employed to quantify this compound in dog plasma []. The method incorporated a solvent-induced phase transition extraction (SIPTE) technique for sample preparation, enhancing the extraction efficiency of this compound from plasma. This method was rigorously validated according to bioanalytical guidelines, confirming its accuracy (95.11-105.06% intra-batch, 96.83-102.80% inter-batch), precision, selectivity, sensitivity, linearity, and stability for pharmacokinetic studies in dogs [].
Q3: What are the key structural features of this compound that are important for its activity?
A: While the exact Structure-Activity Relationship (SAR) of this compound is not explicitly discussed in the provided research, the synthetic route described in one paper [] highlights the significance of specific functional groups and their positioning. For instance, the differential reactivity of halogen atoms was strategically utilized to achieve the desired regioisomeric purity, suggesting that the halogen substitution pattern on the aromatic ring might be crucial for binding to IKK2. Additionally, the presence of the thiophene ring and the pyrrolidine moiety likely contributes to the molecule's overall conformation and binding affinity. Further investigation into the SAR of this compound could involve synthesizing and evaluating analogs with modifications to these key structural elements.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


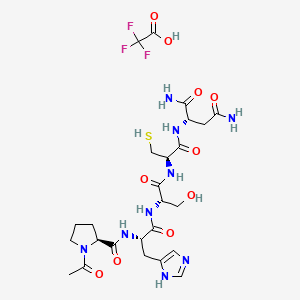
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)
